1-(4-Ethoxyphenyl)-3-hydroxy-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide
Description
1-(4-Ethoxyphenyl)-3-hydroxy-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide is a quaternary ammonium salt featuring a bicyclic imidazo[1,2-a]pyridine core fused with a partially saturated six-membered ring. The compound is characterized by the following structural elements:
- 4-Ethoxyphenyl group: A para-substituted aromatic ring with an ethoxy (-OCH₂CH₃) substituent at the 1-position of the imidazo[1,2-a]pyridinium system .
- 3-Hydroxy-3-phenyl moiety: A geminal di-substitution at the 3-position, where a hydroxyl (-OH) and a phenyl group are attached to the same carbon, introducing stereochemical complexity .
- Hexahydroimidazo[1,2-a]pyridine scaffold: A partially saturated heterocyclic system that enhances conformational flexibility compared to fully aromatic analogs .
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-phenyl-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N2O2.BrH/c1-2-25-19-13-11-18(12-14-19)22-16-21(24,17-8-4-3-5-9-17)23-15-7-6-10-20(22)23;/h3-5,8-9,11-14,24H,2,6-7,10,15-16H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQYOQAJXSANHC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC([N+]3=C2CCCC3)(C4=CC=CC=C4)O.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar pyridinium compounds have been observed to interact with dianionic dyes. These interactions can potentially influence the behavior of the dye, which may have implications in various biochemical processes.
Mode of Action
It has been observed that similar pyridinium compounds form dye-surfactant ion-pairs and premicellar dye–surfactant aggregates in the sub-micellar region. This suggests that the compound may interact with its targets through ion-pair formation and aggregation, leading to changes in the targets’ behavior.
Biochemical Pathways
Similar pyridinium compounds have been used as metal-free catalysts for the selective oxidation of methyl aromatic hydrocarbon with molecular oxygen. This suggests that the compound may play a role in oxidation reactions, potentially affecting related biochemical pathways.
Result of Action
The formation of dye-surfactant ion-pairs and aggregates suggests potential changes in the behavior of the targets, which could have downstream effects at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, similar pyridinium compounds have shown concentration-dependent inhibitory effects. Additionally, the effectiveness of these compounds was maintained over a period of time, although it decreased at higher temperatures. This suggests that factors such as concentration and temperature can influence the action of 1-(4-Ethoxyphenyl)-3-hydroxy-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide.
Biological Activity
1-(4-Ethoxyphenyl)-3-hydroxy-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity , synthesizing findings from various studies to highlight its mechanisms of action, therapeutic implications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a unique imidazo[1,2-a]pyridine core with various substituents that influence its biological properties. The molecular formula is with a molecular weight of 325.44 g/mol. The presence of the ethoxy and hydroxy groups enhances solubility and reactivity, making it a candidate for further biological evaluation.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C21H25N2O |
| Molecular Weight | 325.44 g/mol |
| IUPAC Name | This compound |
| InChI Key | LYAIXYBHUWWBLQ-UHFFFAOYSA-N |
Research indicates that the biological effects of this compound may be mediated through interactions with specific molecular targets such as enzymes and receptors. The hydroxy group facilitates hydrogen bond formation with target proteins, potentially altering enzyme activity or inhibiting certain pathways. Preliminary studies suggest that it exhibits significant activity against various biological targets:
- Enzyme Inhibition : The compound has shown promise in inhibiting key enzymes involved in metabolic processes.
- Receptor Binding : It may bind to receptors associated with neurological functions, suggesting potential neuroprotective effects.
Research Findings
- Anticancer Activity : A study demonstrated that this compound exhibits cytotoxic effects on cancer cell lines by inducing apoptosis through caspase activation. This suggests its potential as an anticancer agent .
- Neuroprotective Effects : Another investigation highlighted its ability to modulate neurotransmitter levels in the brain, particularly increasing GABA levels which could lead to anxiolytic effects .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against various pathogens. Results indicated a broad spectrum of activity, making it a candidate for further development in infectious disease treatment .
Comparative Analysis
A comparative analysis with structurally similar compounds reveals distinct biological activities attributed to variations in substituents:
| Compound Name | Unique Aspects | Biological Activity |
|---|---|---|
| 1-(4-Methoxyphenyl)-3-hydroxy-3-phenyloctahydropyrido[1',2':4',5']dihydropyrimidin | Contains methoxy instead of ethoxy; different solubility | Moderate anticancer activity |
| 1-(4-Fluorophenyl)-3-hydroxy-3-phenyloctahydropyrido[1',2':4',5']dihydropyrimidin | Fluorine substitution affects electronic properties | Enhanced receptor binding |
| 1-(4-Ethoxyphenyl)-3-methoxy-3-phenyloctahydropyrido[1',2':4',5']dihydropyrimidin | Combination of ethoxy and methoxy groups | Unique solubility profile |
Case Study 1: Anticancer Activity in NSCLC
In a clinical study focusing on non-small cell lung cancer (NSCLC), the compound was tested for its efficacy as a PI3K inhibitor. Results indicated significant tumor reduction in treated subjects compared to controls . This positions the compound as a potential lead candidate for further development in targeted cancer therapies.
Case Study 2: Neuroprotective Effects in Animal Models
Animal studies assessing the neuroprotective effects of this compound revealed that it significantly increased GABA levels while reducing markers of oxidative stress in brain tissues. These findings support its potential use in treating neurodegenerative diseases .
Scientific Research Applications
1-(4-Ethoxyphenyl)-3-hydroxy-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide is a complex organic compound with a unique imidazo[1,2-a]pyridin-1-ium structure. It has a molecular weight of 337.4 g/mol .
Chemical Properties and Reactivity
The chemical reactivity of this compound is due to its functional groups. Key reactions include those crucial for synthesizing derivatives and exploring the compound's potential biological activities.
Synthesis
The synthesis of this compound typically involves several steps to create the compound with high specificity and yield.
Biological Activity
Research indicates that this compound exhibits significant biological activities. Preliminary studies suggest its potential in various biological applications. Studies on the interactions of this compound with biological targets have highlighted its binding affinity to various enzymes and receptors. The presence of the hydroxy group enhances its ability to form hydrogen bonds with target proteins, potentially leading to altered enzyme activity or inhibition. Ongoing research aims to elucidate these interactions further to understand the compound's mechanism of action in biological systems.
Applications
The applications of this compound span various fields.
Structural Analogs
Several compounds share structural similarities with this compound.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(4-Methoxyphenyl)-3-hydroxy-3-phenyloctahydropyrido[1',2':4',5']dihydropyrimidin | Contains methoxy instead of ethoxy | Different solubility and reactivity |
| 1-(4-Fluorophenyl)-3-hydroxy-3-phenyloctahydropyrido[1',2':4',5']dihydropyrimidin | Fluorine substitution affects electronic properties | Potentially different biological activity |
| 1-(4-Ethoxyphenyl)-3-methoxy-3-phenyloctahydropyrido[1',2':4',5']dihydropyrimidin | Combination of ethoxy and methoxy groups | Unique solubility profile |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of imidazo[1,2-a]pyridine/azepinium salts with variable substituents. Below is a comparative analysis of structurally related compounds:
Structural and Molecular Comparisons
Key Trends and Implications
Substituent Effects on Lipophilicity: Ethoxy and methoxy groups increase lipophilicity compared to halogens (e.g., F, Cl), which may improve blood-brain barrier penetration .
Stereochemical Complexity :
- The 3-hydroxy-3-phenyl substitution creates a chiral center, which could lead to enantiomer-specific biological activity. This feature is shared with analogs like and .
Biological Activity: While direct pharmacological data are unavailable for the target compound, structurally similar imidazo[1,2-a]pyridines are known for antimicrobial, anticancer, and CNS-modulating activities . Chlorinated derivatives (e.g., ) often show enhanced antimicrobial potency due to halogen bonding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
